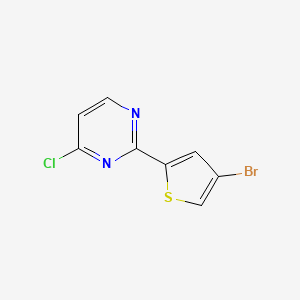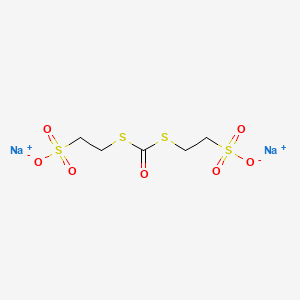
Disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate is a complex organosulfur compound. It is characterized by the presence of multiple sulfonate groups, which contribute to its high solubility in water and its reactivity in various chemical processes. This compound is often used in industrial and research settings due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate typically involves the reaction of ethanesulfonic acid with sulfur-containing reagents under controlled conditions. One common method involves the use of disodium sulfite and ethanesulfonyl chloride, which react to form the desired compound. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production rate and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiols or sulfides.
Substitution: The sulfonate groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium iodide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex organosulfur compounds .
Applications De Recherche Scientifique
Disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate exerts its effects involves the interaction of its sulfonate groups with various molecular targets. These interactions can lead to the formation of stable complexes with metals, proteins, and other biomolecules, thereby influencing their activity and function . The compound can also act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium 1,2-ethanedisulfonate: Similar in structure but lacks the additional sulfonate groups.
Sodium 4-(2-acetamidoethyldithio)butanesulfinate: Contains a similar sulfonate group but has different substituents.
Trisulfide disulfinate: Contains multiple sulfur atoms but differs in the arrangement of sulfonate groups.
Uniqueness
Disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate is unique due to its multiple sulfonate groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high water solubility and strong nucleophilic or electrophilic properties .
Propriétés
Formule moléculaire |
C5H8Na2O7S4 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate |
InChI |
InChI=1S/C5H10O7S4.2Na/c6-5(13-1-3-15(7,8)9)14-2-4-16(10,11)12;;/h1-4H2,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 |
Clé InChI |
UECIXNXVLVZQST-UHFFFAOYSA-L |
SMILES canonique |
C(CS(=O)(=O)[O-])SC(=O)SCCS(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


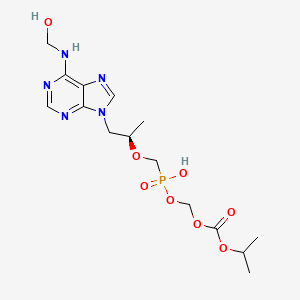
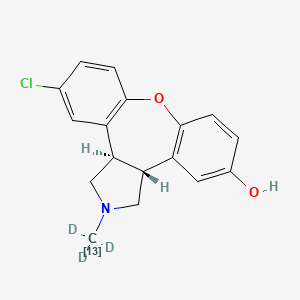
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
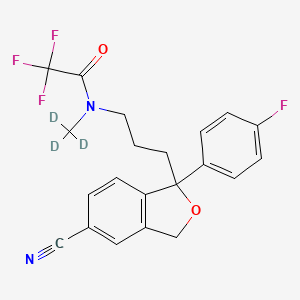
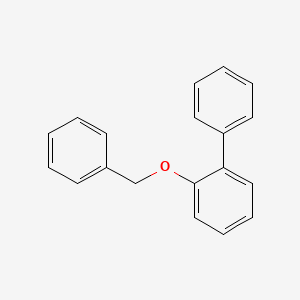
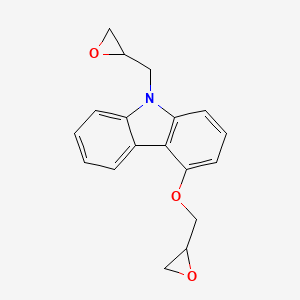
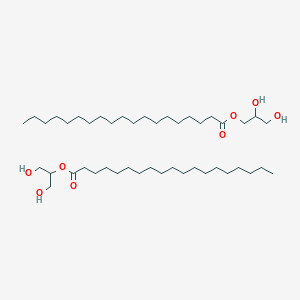
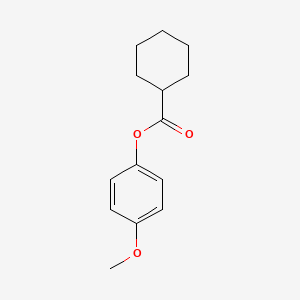
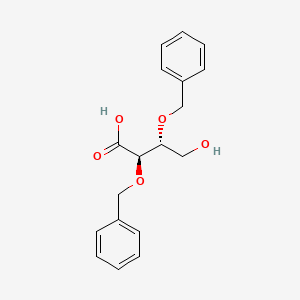
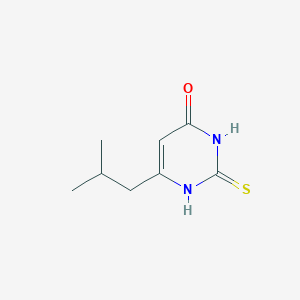
![Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid](/img/structure/B13444881.png)
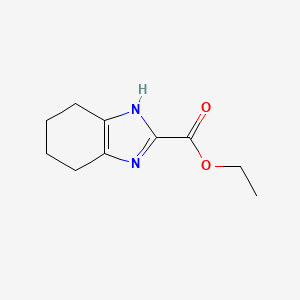
![(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444891.png)
